molecular formula C10H11N3O2 B6180591 methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate CAS No. 1781148-96-6

methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate

Cat. No.: B6180591
CAS No.: 1781148-96-6
M. Wt: 205.2
InChI Key:
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Description

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate is an organic compound with the molecular formula C10H11N3O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with methyl chloroformate, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting the replication and transcription processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-1H-benzimidazole-6-carboxylate
  • Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylate
  • 2-amino-1-methylbenzimidazole

Uniqueness

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and the carboxylate group at the 6-position differentiate it from other benzimidazole derivatives, influencing its reactivity and interactions with biological targets .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate involves the reaction of 2-aminobenzophenone with methyl chloroformate, followed by reduction with sodium borohydride and subsequent carboxylation with carbon dioxide.", "Starting Materials": [ "2-aminobenzophenone", "methyl chloroformate", "sodium borohydride", "carbon dioxide" ], "Reaction": [ "2-aminobenzophenone is reacted with methyl chloroformate in the presence of a base such as triethylamine to form methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate intermediate.", "The intermediate is then reduced with sodium borohydride to form the corresponding amine.", "The amine is then carboxylated with carbon dioxide in the presence of a suitable catalyst such as palladium on carbon to form the final product, methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate." ] }

CAS No.

1781148-96-6

Molecular Formula

C10H11N3O2

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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